5-Methyl-2-(propan-2-yl)azepane

TRPA1 antagonist pain inflammation

5-Methyl-2-(propan-2-yl)azepane, also known as 2-isopropyl-5-methylazepane, is a saturated seven-membered nitrogen heterocycle belonging to the azepane class. This compound serves as a versatile building block in medicinal chemistry and pharmaceutical research, particularly as a precursor in the synthesis of bioactive molecules targeting transient receptor potential ankyrin 1 (TRPA1).

Molecular Formula C10H21N
Molecular Weight 155.28 g/mol
CAS No. 87144-81-8
Cat. No. B3388352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-2-(propan-2-yl)azepane
CAS87144-81-8
Molecular FormulaC10H21N
Molecular Weight155.28 g/mol
Structural Identifiers
SMILESCC1CCC(NCC1)C(C)C
InChIInChI=1S/C10H21N/c1-8(2)10-5-4-9(3)6-7-11-10/h8-11H,4-7H2,1-3H3
InChIKeySYLDGZKLJZOUTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-2-(propan-2-yl)azepane (CAS 87144-81-8): Azepane-Based Building Block for TRPA1 Antagonist Development and Medicinal Chemistry


5-Methyl-2-(propan-2-yl)azepane, also known as 2-isopropyl-5-methylazepane, is a saturated seven-membered nitrogen heterocycle belonging to the azepane class . This compound serves as a versatile building block in medicinal chemistry and pharmaceutical research, particularly as a precursor in the synthesis of bioactive molecules targeting transient receptor potential ankyrin 1 (TRPA1) [1]. Its substitution pattern—isopropyl at C2 and methyl at C5—imparts distinct conformational and lipophilic characteristics that differentiate it from unsubstituted azepane or mono-substituted analogs .

Why Generic Azepane Substitution Fails for 5-Methyl-2-(propan-2-yl)azepane: Quantifiable Differences in Potency, Purity, and Physicochemical Profile


Superficially similar azepane derivatives—such as 2-isopropylazepane or unsubstituted azepane—cannot be interchanged with 5-methyl-2-(propan-2-yl)azepane without altering experimental outcomes. Quantitative differences in TRPA1 antagonist potency (IC₅₀ values), vendor-provided purity guarantees, and calculated physicochemical parameters (LogP) directly impact reproducibility in target engagement assays and downstream pharmacokinetic predictions [1]. Furthermore, the absence of analytical characterization from certain suppliers creates procurement risk that is mitigated by vendors offering certified purity levels .

Quantitative Evidence Guide for 5-Methyl-2-(propan-2-yl)azepane: Potency, Purity, and Physicochemical Differentiation vs. Analogs


TRPA1 Antagonist Potency: 75 nM IC₅₀ vs. Commercial Tool Compounds

5-Methyl-2-(propan-2-yl)azepane exhibits an IC₅₀ of 75 nM against human TRPA1 in a fluorometric calcium assay [1]. This potency is comparable to the well-characterized tool compound A-967079 (IC₅₀ = 67 nM in Ca²⁺ assay [2]) and >80‑fold more potent than the widely used reference antagonist HC‑030031 (IC₅₀ = 6.2 μM [3]).

TRPA1 antagonist pain inflammation ion channel

Vendor Purity Guarantee: NLT 98% (MolCore/Leyan) vs. No Analytical Data (Sigma‑Aldrich)

Multiple vendors supply 5-methyl-2-(propan-2-yl)azepane with certified purity levels. MolCore and Leyan guarantee NLT 98% purity , while Chemenu offers 95%+ . In contrast, Sigma‑Aldrich explicitly states that it provides this compound as part of the AldrichCPR collection without analytical data and that the buyer assumes responsibility for identity and purity verification .

chemical procurement quality control analytical chemistry

Lipophilicity (LogP) Differentiation: 2.75 vs. 2.17 for 2‑Isopropylazepane

The calculated LogP of 5-methyl-2-(propan-2-yl)azepane is 2.74940 , whereas the mono‑substituted analog 2‑isopropylazepane has a LogP of 2.1746 . The additional methyl group increases lipophilicity by ΔLogP ≈ 0.57, which is expected to enhance membrane permeability and influence volume of distribution.

physicochemical properties lipophilicity ADME

Procurement Scale Flexibility: Gram to 100 g Availability vs. Early‑Discovery‑Only Collections

Leyan offers 5‑methyl‑2‑(propan‑2‑yl)azepane in quantities ranging from 500 mg to 100 g (custom quotation for larger amounts) . MolCore similarly provides custom quantities upon inquiry . Sigma‑Aldrich restricts this compound to the AldrichCPR early‑discovery collection, with no analytical data and as‑is sale terms .

chemical sourcing scale‑up medicinal chemistry

Recommended Application Scenarios for 5-Methyl-2-(propan-2-yl)azepane in TRPA1 Research and Medicinal Chemistry


TRPA1 Antagonist Hit‑to‑Lead Optimization

Employ 5-methyl-2-(propan-2-yl)azepane as a reference ligand or scaffold for developing novel TRPA1 antagonists. Its 75 nM IC₅₀ against human TRPA1 [1] provides a benchmark for SAR exploration, and its azepane core can be diversified via N‑alkylation or ring functionalization. The compound's sub‑100 nM potency aligns with the activity range of validated tool compounds like A‑967079 [2], enabling direct head‑to‑head comparisons in electrophysiology and pain models.

Chemical Biology Tool for TRPA1 Target Validation

Utilize the compound as a chemical probe to interrogate TRPA1 function in cellular assays. The documented antagonism of TRPA1‑mediated calcium flux [1] supports its use in dissecting TRPA1‑dependent signaling pathways. Researchers should prioritize vendors that provide certified purity (e.g., NLT 98% from MolCore/Leyan) to minimize off‑target effects attributable to impurities .

Medicinal Chemistry Building Block for Lipophilic Amine Synthesis

Leverage the higher LogP (2.75) of 5-methyl-2-(propan-2-yl)azepane relative to 2‑isopropylazepane (LogP 2.17) to design analogs with improved membrane permeability. The secondary amine handles facile derivatization (e.g., amide formation, reductive amination), making it a versatile intermediate for CNS‑oriented drug discovery programs.

Multi‑Gram Scale‑Up for In Vivo Pharmacology

For projects advancing to rodent efficacy or PK studies, source 5-methyl-2-(propan-2-yl)azepane from suppliers offering ≥10 g quantities with documented purity . This avoids the logistical constraints and quality uncertainties associated with early‑discovery‑only collections (e.g., AldrichCPR) that provide no analytical characterization .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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